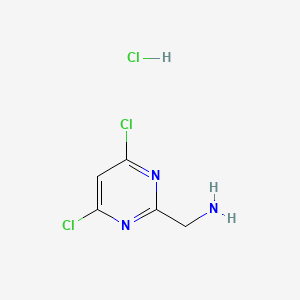

(4,6-Dichloropyrimidin-2-YL)methanamine hydrochloride

CAS No.:

Cat. No.: VC18632911

Molecular Formula: C5H6Cl3N3

Molecular Weight: 214.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H6Cl3N3 |

|---|---|

| Molecular Weight | 214.48 g/mol |

| IUPAC Name | (4,6-dichloropyrimidin-2-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C5H5Cl2N3.ClH/c6-3-1-4(7)10-5(2-8)9-3;/h1H,2,8H2;1H |

| Standard InChI Key | UDKPMTFVPVBFDB-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(N=C(N=C1Cl)CN)Cl.Cl |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound features a pyrimidine ring—a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 3 positions. Chlorine substituents at the 4 and 6 positions enhance electrophilicity, facilitating nucleophilic substitution reactions, while the methanamine group at the 2 position introduces a primary amine functionality. The hydrochloride salt form improves solubility in polar solvents, a critical factor in pharmaceutical formulations .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 214.48 g/mol | |

| IUPAC Name | (4,6-dichloropyrimidin-2-yl)methanamine; hydrochloride | |

| SMILES | ClC1=NC(Cl)=NC(NCC)=C1.Cl | |

| CAS Number | 1956369-49-5 |

The planarity of the pyrimidine ring and electron-withdrawing chlorine atoms contribute to its reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in synthesizing biaryl derivatives .

Synthesis Methods

Chlorination of Pyrimidine Precursors

A common synthesis route involves the chlorination of 4,6-dihydroxy-2-methylpyrimidine using thionyl chloride () in acetonitrile at 80°C for 3 hours, achieving a 94% yield . The reaction proceeds via nucleophilic substitution, where hydroxyl groups are replaced by chlorine atoms.

Phosphorus Oxychloride-Mediated Chlorination

Alternative methods employ phosphorus oxychloride () under reflux conditions. For example, heating 4,6-dihydroxy-2-methylpyrimidine with and -diethylaniline as a catalyst yields the dichlorinated product at 69% efficiency . This method is scalable but requires careful handling due to ’s toxicity.

Table 2: Comparative Synthesis Routes

| Method | Reagents | Yield | Conditions |

|---|---|---|---|

| Thionyl Chloride | , CH₃CN | 94% | 80°C, 3 h |

| Phosphorus Oxychloride | , Catalyst | 69% | Reflux, 2 h |

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) but exhibits limited solubility in water. Stability studies indicate decomposition above 200°C, necessitating storage at 2–8°C under inert conditions .

Spectroscopic Data

-

NMR (¹H): A singlet at δ 4.2 ppm corresponds to the methylene group (), while aromatic protons resonate at δ 8.1–8.3 ppm.

-

Mass Spectrometry: The base peak at m/z 178.02 corresponds to the molecular ion .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits tyrosine kinases, including Bruton’s tyrosine kinase (BTK), by competitively binding to the ATP-binding site . This mechanism disrupts downstream signaling pathways in B-cell malignancies, as evidenced by IC₅₀ values in the nanomolar range .

Receptor Antagonism

In vitro studies demonstrate antagonism of adenosine A₂ₐ receptors, which modulates cAMP levels and inflammatory responses. This activity is leveraged in developing therapeutics for Parkinson’s disease and cancer immunotherapy.

Table 3: Biological Targets and Effects

| Target | Effect | Application |

|---|---|---|

| BTK | Inhibition of B-cell proliferation | Oncology |

| Adenosine A₂ₐ Receptor | Anti-inflammatory | Neurodegenerative diseases |

Applications in Medicinal Chemistry

Anticancer Agents

Derivatives of (4,6-Dichloropyrimidin-2-YL)methanamine hydrochloride exhibit potent activity against chronic lymphocytic leukemia (CLL) by blocking BTK-dependent survival signals . For example, the patent WO2012170976A2 discloses analogs with sub-micromolar potency in CLL cell lines .

Antimicrobial Development

The compound’s ability to disrupt bacterial DNA gyrase has been explored in synthesizing quinolone analogs, showing efficacy against methicillin-resistant Staphylococcus aureus (MRSA).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume